1-(cyclopentylmethyl)-1H-pyrazol-4-amine
Overview
Description
1-(Cyclopentylmethyl)-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a cyclopentylmethyl group attached to a pyrazole ring
Synthetic Routes and Reaction Conditions:
Cyclopentylmethylation of Pyrazole: One common method involves the alkylation of pyrazole with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 4-pyrazolecarboxaldehyde with cyclopentylmethylamine using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-substituted pyrazole derivatives.
Scientific Research Applications
1-(Cyclopentylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(cyclopentylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylmethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity or modulating receptor functions.
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine
- 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine
- 1-(Cyclobutylmethyl)-1H-pyrazol-4-amine
Comparison: 1-(Cyclopentylmethyl)-1H-pyrazol-4-amine is unique due to the specific size and conformation of the cyclopentylmethyl group, which can influence its binding affinity and selectivity towards biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
1-(cyclopentylmethyl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGFQRNHXKHSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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